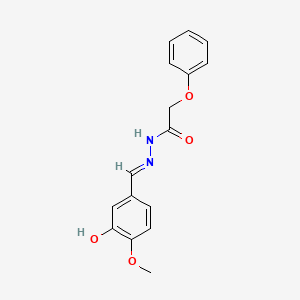
N-(4-acetylphenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to N-(4-acetylphenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide involves intricate reactions that yield compounds with potential pharmacological applications. For instance, the synthesis of related compounds like N-glycosyl-thiophene-2-carboxamides has been demonstrated, showcasing methods for attaching sugar moieties to thiophene derivatives to influence their biological activity (Rawe et al., 2006). Additionally, synthesis techniques involving the Knoevenagel reaction, Michael reaction, and intramolecular condensation have been applied to create related compounds, highlighting the versatility and complexity of synthetic approaches (Dyachenko & Karpov, 2013).
Molecular Structure Analysis
The molecular structure of compounds akin to N-(4-acetylphenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide is characterized by X-ray diffraction studies, which reveal the conformation, bonding patterns, and intramolecular interactions. For example, the crystal structure of related compounds like N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide provides insight into how these molecules crystallize and the nature of hydrogen bonding within them (Analytical Sciences: X-ray Structure Analysis Online, 2004).
Chemical Reactions and Properties
The chemical reactivity and properties of compounds within this class can be diverse, depending on their functional groups and molecular structure. Reactions involving the functionalization of thiophene derivatives, such as sulfenylation and cyclization, play a significant role in modifying the chemical behavior and potential applications of these molecules (Korkmaz & Zora, 2020).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, are crucial for understanding the applications and handling of these compounds. Studies on related compounds emphasize the importance of solubility in polar solvents and thermal stability, which are critical for their use in various applications (Choi & Jung, 2004).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various conditions, and potential for further functionalization, are key aspects of compounds like N-(4-acetylphenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide. For instance, the study of dicopper(I) complexes incorporating acetylide-functionalized pyridinyl-based ligands explores the reactivity and potential applications of these compounds in photovoltaic studies, indicating the broad utility of similar molecules (Jayapal et al., 2018).
Wissenschaftliche Forschungsanwendungen
Scientific Research Exploration and Methodologies
The search results revealed studies on a variety of compounds and their applications in scientific research, ranging from environmental impact assessments to the evaluation of chemical properties and their implications. These studies illustrate the depth of scientific inquiry into compounds and materials that may share similarities with N-(4-acetylphenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide, in terms of their structural components or potential applications in research:
Environmental Impact and Toxicology Studies : Research on compounds such as polybrominated diphenyl ethers (PBDEs) and alkylphenol ethoxylates (APEs) focuses on understanding their environmental fate, toxicity, and mechanisms of action, including endocrine-disrupting potentials and effects on aquatic ecosystems (Wang et al., 2007). Such studies are crucial for assessing the environmental and health impacts of widespread chemical use.
Chemical Analysis and Safety Reviews : Comprehensive reviews on chemicals like acrylamide detail their industrial applications, formation processes, and potential health risks. This includes insights into the chemistry, biochemistry, and safety measures surrounding their use, providing a foundation for safer handling and regulation of chemical substances (Taeymans et al., 2004).
Innovative Treatment Methods : Studies on enhancing the performance of materials, such as poly(3,4-ethylenedioxythiophene) (PEDOT:PSS), for applications in organic electronics demonstrate the pursuit of advancing material properties for broader scientific and technological uses (Zhu et al., 2017).
Eigenschaften
IUPAC Name |
N-(4-acetylphenyl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S2/c1-12(20)13-4-6-14(7-5-13)18-17(21)16-10-15(11-24-16)25(22,23)19-8-2-3-9-19/h4-7,10-11H,2-3,8-9H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SERWUSGQCADOPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CS2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(3-methylpyridin-2-yl)propyl]pyrimidin-4-amine](/img/structure/B5577342.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-4-methylbenzamide](/img/structure/B5577354.png)
![N-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B5577362.png)

![N,N-dimethyl-1-[4-methyl-5-(1-{[2-(methylthio)pyridin-3-yl]carbonyl}piperidin-3-yl)-4H-1,2,4-triazol-3-yl]methanamine](/img/structure/B5577375.png)



![2-methyl-4-(4-{[(3aS,6aS)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]methyl}phenyl)but-3-yn-2-ol](/img/structure/B5577419.png)

![N-((3S*,4R*)-1-{[2-(3-methylphenyl)-5-pyrimidinyl]methyl}-4-propyl-3-pyrrolidinyl)acetamide](/img/structure/B5577435.png)
![1-(4-methylphenyl)-4-[(4-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5577441.png)

